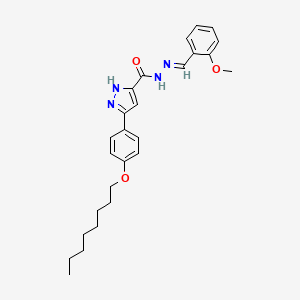![molecular formula C16H11ClN4O3S2 B11993098 2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11993098.png)
2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiosemicarbazones This compound is characterized by the presence of a benzothiazole ring, a nitrophenyl group, and an acetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting o-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Thiosemicarbazide Formation: The benzothiazole derivative is then reacted with thiosemicarbazide to form the thiosemicarbazone intermediate.
Condensation Reaction: The final step involves the condensation of the thiosemicarbazone intermediate with 5-chloro-2-nitrobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines.
Biological Studies: The compound can be used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It may be used in the development of new materials with specific properties, such as antimicrobial coatings or anticorrosive agents.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide involves several molecular targets and pathways:
Antimicrobial Activity: The compound is believed to inhibit microbial growth by interfering with essential enzymes and cellular processes. It may bind to bacterial DNA or proteins, disrupting replication and transcription.
Anticancer Activity: The compound may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways. It may also inhibit key signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-bromo-2-nitrophenyl)methylidene]acetohydrazide
- **2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-fluoro-2-nitrophenyl)methylidene]acetohydrazide
- **2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-methyl-2-nitrophenyl)methylidene]acetohydrazide
Uniqueness
2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(5-chloro-2-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of the chloro and nitro substituents, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines, providing a versatile platform for further chemical modifications.
Propriétés
Formule moléculaire |
C16H11ClN4O3S2 |
|---|---|
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-chloro-2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-11-5-6-13(21(23)24)10(7-11)8-18-20-15(22)9-25-16-19-12-3-1-2-4-14(12)26-16/h1-8H,9H2,(H,20,22)/b18-8+ |
Clé InChI |
VZCFYSMPNLKYLE-QGMBQPNBSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11993015.png)
![(2Z)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B11993018.png)
![[2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11993025.png)
![N'-(4-Hydroxy-3,5-dimethoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11993033.png)
![4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B11993045.png)
![2-[(E)-[[2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazono]methyl]benzoic acid](/img/structure/B11993056.png)

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993064.png)
![(1E,2E)-bis({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazine](/img/structure/B11993073.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993085.png)
![(2E)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11993089.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11993100.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzamide](/img/structure/B11993117.png)
